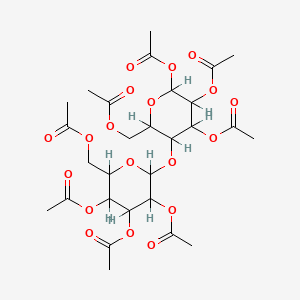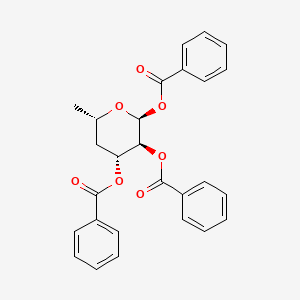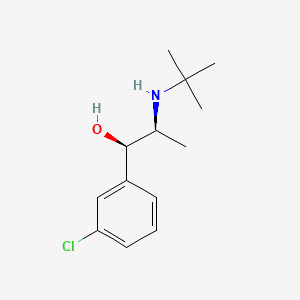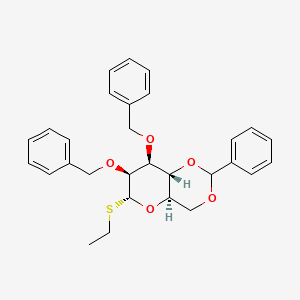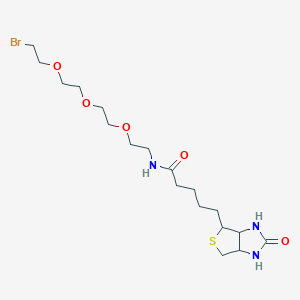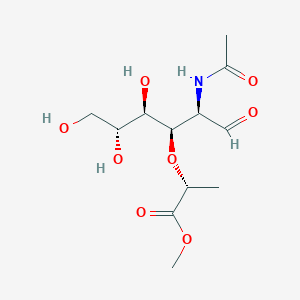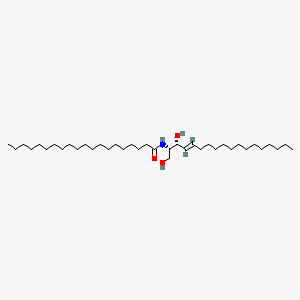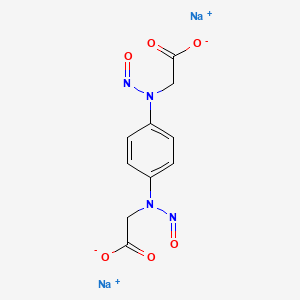
9-Ethyl Adenine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Ethyl Adenine-d5 (9-EA-d5) is a synthetic nucleoside analog that has been used in multiple scientific research applications. It is a derivative of adenine, a purine base found in DNA and RNA. 9-EA-d5 is used in lab experiments to study the structure, function, and regulation of nucleic acids. It has been used in biochemical and physiological studies to investigate the effects of nucleic acid modifications on gene expression and cell function. In addition, 9-EA-d5 has been used in the development of novel therapeutics to treat a variety of diseases.
Wissenschaftliche Forschungsanwendungen
9-Ethyl Adenine-d5 has been used in a variety of scientific research applications. It has been used to study the structure, function, and regulation of nucleic acids. It has been used in biochemical and physiological studies to investigate the effects of nucleic acid modifications on gene expression and cell function. In addition, 9-Ethyl Adenine-d5 has been used in the development of novel therapeutics to treat a variety of diseases.
Wirkmechanismus
The mechanism of action of 9-Ethyl Adenine-d5 is not fully understood. It is believed that 9-Ethyl Adenine-d5 interferes with the base pairing of DNA and RNA by altering the shape of the nucleic acid double helix. This can lead to changes in gene expression and cell function. In addition, 9-Ethyl Adenine-d5 can act as an inhibitor of enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-Ethyl Adenine-d5 are not fully understood. However, it has been shown to inhibit the activity of enzymes involved in DNA replication and transcription. In addition, 9-Ethyl Adenine-d5 has been shown to alter the shape of the nucleic acid double helix, which can lead to changes in gene expression and cell function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 9-Ethyl Adenine-d5 in lab experiments include its low cost, ease of synthesis, and ability to modify nucleic acids. In addition, 9-Ethyl Adenine-d5 can be used to study the structure, function, and regulation of nucleic acids. The main limitation of using 9-Ethyl Adenine-d5 is its lack of specificity, as it can affect the activity of multiple enzymes and alter the shape of the nucleic acid double helix.
Zukünftige Richtungen
The future directions for 9-Ethyl Adenine-d5 include the development of novel therapeutics to treat a variety of diseases, further research into its mechanism of action, and the development of more specific and effective nucleic acid modifications. In addition, 9-Ethyl Adenine-d5 could be used in the development of new diagnostic tools and drug delivery systems. Finally, further research into the biochemical and physiological effects of 9-Ethyl Adenine-d5 could lead to new insights into the regulation of gene expression and cell function.
Synthesemethoden
9-Ethyl Adenine-d5 is synthesized by the condensation of ethyl acetate and adenine. This reaction is catalyzed by anhydrous hydrogen fluoride and the product is obtained in the form of a white crystalline powder. The reaction is typically carried out at room temperature and the product is purified by recrystallization from ethanol. The purity of the product is then verified by high-performance liquid chromatography (HPLC).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 9-Ethyl Adenine-d5 involves several steps starting with commercially available starting materials. The key steps involve the protection of the amino group, alkylation of the protected adenine, and deprotection of the amino group to yield the final product.", "Starting Materials": [ "Adenine", "Ethyl iodide-d5", "Diisopropylamine", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Chloroacetic acid", "Triethylamine", "Methyl chloroformate" ], "Reaction": [ "Step 1: Protection of the amino group using chloroacetic acid and triethylamine in methanol", "Step 2: Alkylation of the protected adenine with ethyl iodide-d5 in the presence of diisopropylamine", "Step 3: Deprotection of the amino group using hydrochloric acid and sodium bicarbonate", "Step 4: Purification of the crude product using column chromatography with silica gel", "Step 5: Final purification of the product using recrystallization from methanol" ] } | |
CAS-Nummer |
1246818-10-9 |
Produktname |
9-Ethyl Adenine-d5 |
Molekularformel |
C₇H₄D₅N₅ |
Molekulargewicht |
168.21 |
Synonyme |
9-Ethyladenine-d5; NSC 14580-d5; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



